3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol
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Overview
Description
3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a dimethylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable Grignard reagent, such as isopropylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:
Formation of Grignard Reagent:
Addition to Aldehyde:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(2,4-Difluorophenyl)-2,2-dimethylpropane.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the dimethylpropanol moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)propionic acid
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- 4,4’-Difluorobenzophenone
Uniqueness
3-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-ol is unique due to the presence of both the difluorophenyl group and the dimethylpropanol backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H14F2O |
---|---|
Molecular Weight |
200.22 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14F2O/c1-11(2,7-14)6-8-3-4-9(12)5-10(8)13/h3-5,14H,6-7H2,1-2H3 |
InChI Key |
ILBVFNYSORRWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)F)F)CO |
Origin of Product |
United States |
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